molecular formula C22H20FN5O2S B2473882 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1115279-68-9

2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B2473882
CAS No.: 1115279-68-9
M. Wt: 437.49
InChI Key: VPQIXUBWZBCZEA-UHFFFAOYSA-N
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Description

2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a triazolo ring fused to a pyridazine ring, a fluorophenyl group, and a trimethylphenylacetamide moiety. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Properties

IUPAC Name

2-[6-(3-fluorophenyl)sulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O2S/c1-13-9-14(2)21(15(3)10-13)24-19(29)12-27-22(30)28-18(25-27)7-8-20(26-28)31-17-6-4-5-16(23)11-17/h4-11H,12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQIXUBWZBCZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC4=CC=CC(=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include the formation of the triazolopyridazine core, introduction of the fluorophenylsulfanyl group, and attachment of the trimethylphenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with modifications to enhance efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce different functional groups such as alkyl, aryl, or halogen substituents.

Scientific Research Applications

Physical Properties

Details on the physical properties such as density and boiling point remain unspecified in available literature but are critical for understanding the compound's behavior in various conditions.

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide . The presence of the triazole ring is known to enhance interactions with biological targets involved in cancer cell proliferation. For instance:

  • In vitro studies demonstrated that derivatives of triazolo[4,3-b]pyridazine exhibited significant cytotoxicity against various cancer cell lines.
  • Mechanism of Action : The compound may inhibit specific kinases or modulate signaling pathways critical for tumor growth.

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary investigations indicate that similar compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Neuroprotective Effects

Research into neuroprotective applications has indicated that compounds with similar frameworks may exert protective effects against neurodegenerative diseases:

  • Case Study : A derivative demonstrated reduced oxidative stress markers in neuronal cell cultures.
  • Proposed Mechanism : The interaction with neurotransmitter receptors could modulate neuroinflammatory responses.

Synthetic Routes

The synthesis of This compound typically involves multiple steps:

  • Formation of the Triazole Core : This is achieved through cyclization reactions involving suitable precursors.
  • Introduction of Functional Groups : The sulfanyl and acetamide groups are added via nucleophilic substitution reactions.

Industrial Considerations

For large-scale production:

  • Optimization of Reaction Conditions : Parameters such as temperature and pressure need to be optimized to maximize yield.
  • Quality Control : Rigorous testing for purity and consistency is essential for pharmaceutical applications.

Mechanism of Action

The mechanism of action of 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide include other triazolopyridazine derivatives and compounds with similar functional groups, such as:

  • 2-{6-[(4-chlorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide
  • 2-{6-[(3-methylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities. The presence of the fluorophenylsulfanyl group and the triazolopyridazine core imparts unique chemical properties and potential therapeutic applications that distinguish it from other similar compounds.

Biological Activity

The compound 2-{6-[(3-fluorophenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide , also known as F804-1171, belongs to a class of triazole derivatives that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H20FN5O2SC_{22}H_{20}FN_{5}O_{2}S, with a molecular weight of approximately 425.49 g/mol. The structure features a triazolo-pyridazinone core with a sulfanyl group and a fluorophenyl substituent that may contribute to its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored through various studies focusing on its potential as an anticancer agent and kinase inhibitor.

Anticancer Activity

Recent studies have shown that compounds similar to F804-1171 exhibit significant anticancer properties. For instance, derivatives of triazolo-pyridazines have demonstrated potent activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

These results indicate that triazolo derivatives can inhibit cancer cell proliferation effectively, suggesting that F804-1171 might possess similar properties due to its structural similarities .

Kinase Inhibition

F804-1171 has been evaluated for its ability to inhibit specific kinases involved in cancer progression. The presence of the triazole moiety is known to enhance binding affinity to kinase targets. For example, related compounds have shown inhibition against c-Met kinase at nanomolar concentrations (IC50 = 48 nM), which is critical for tumor growth and metastasis .

The mechanisms through which F804-1171 exerts its biological effects are still under investigation but may include:

  • Inhibition of Cell Proliferation : By targeting specific kinases involved in cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that similar compounds can trigger apoptosis in cancer cells through mitochondrial pathways.
  • Cell Cycle Arrest : Compounds in this class may induce G1 or G2/M phase arrest in cancer cells, preventing their division and growth.

Case Studies and Research Findings

Several case studies have highlighted the potential of triazole derivatives in clinical applications:

  • Study on Triazole Derivatives : A study published in Nature indicated that triazole-fused compounds exhibited broad-spectrum activity against various cancers with minimal toxicity to normal cells .
  • Mechanistic Insights : Research has shown that these compounds can interfere with the ATP-binding site of kinases, leading to reduced phosphorylation of downstream targets essential for cancer cell survival .

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